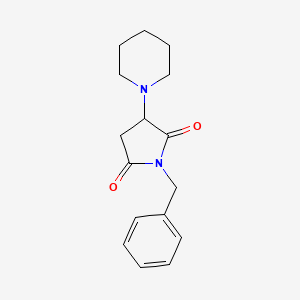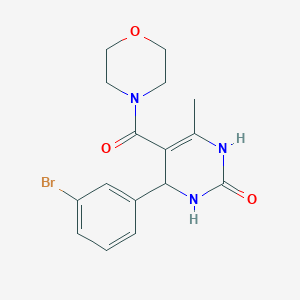
N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide, also known as IBMA, is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is a white crystalline solid that is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide involves the inhibition of the enzyme FAAH. This inhibition leads to an increase in endocannabinoid levels in the body, which has been shown to have various physiological effects. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various effects such as pain relief, appetite regulation, and mood regulation.
Biochemical and Physiological Effects:
N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide has been shown to have various biochemical and physiological effects due to its inhibition of FAAH. It has been found to have analgesic effects, reducing pain in various animal models. It has also been found to have anxiolytic effects, reducing anxiety in animal models. Additionally, N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide has been found to have anti-inflammatory effects, reducing inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide in lab experiments is its potent inhibition of FAAH, which allows for the study of endocannabinoid signaling pathways. Additionally, N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide is a highly specific inhibitor of FAAH, which reduces the potential for off-target effects. However, one limitation of using N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide. One area of research is the study of the effects of N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide on endocannabinoid signaling pathways in various disease states, such as chronic pain and anxiety disorders. Another area of research is the development of more soluble forms of N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide, which would allow for easier administration in experimental settings. Additionally, the development of more potent and selective FAAH inhibitors, based on the structure of N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide, could lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide can be synthesized by reacting 4-isopropylbenzylamine with 4-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide.
Applications De Recherche Scientifique
N-(4-isopropylbenzyl)-N'-(4-methylphenyl)ethanediamide has been used in various scientific research applications due to its unique properties. It has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels in the body, which has been shown to have various physiological effects.
Propriétés
IUPAC Name |
N'-(4-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)16-8-6-15(7-9-16)12-20-18(22)19(23)21-17-10-4-14(3)5-11-17/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTALZDMBIXKCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4974833.png)


![3-[(2-methyl-5-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4974868.png)


![3-chloro-N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4974879.png)
![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)

![8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B4974904.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4974925.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B4974928.png)

![6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)